![molecular formula C9H14O2S B2540711 7,10-Dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane CAS No. 2567495-39-8](/img/structure/B2540711.png)
7,10-Dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27 g/mol . This compound is characterized by its unique spiro structure, which includes two oxygen atoms and one sulfur atom within its ring system . It is primarily used in research and development settings.
Analyse Chemischer Reaktionen
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its reactivity and properties.
Substitution: The oxygen and sulfur atoms in the ring system can participate in substitution reactions, leading to the formation of different derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane involves its interaction with molecular targets through its oxygen and sulfur atoms. These atoms can form bonds with various biological molecules, potentially affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane can be compared with other spiro compounds that contain oxygen and sulfur atoms. Similar compounds include:
- 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane-1-carboxylic acid : This compound has a similar spiro structure but includes a carboxylic acid functional group .
- 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane derivatives : Various derivatives can be synthesized by modifying the functional groups attached to the spiro ring system .
The uniqueness of 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
7,10-dioxa-2-thiadispiro[2.2.46.23]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-9(10-5-6-11-9)4-2-8(1)7-12-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDITGCMCMHIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CS3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)
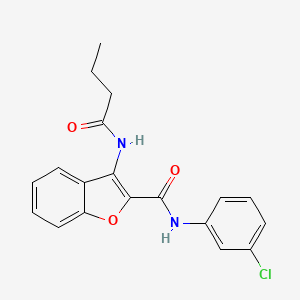
![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)
![N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE](/img/structure/B2540635.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)
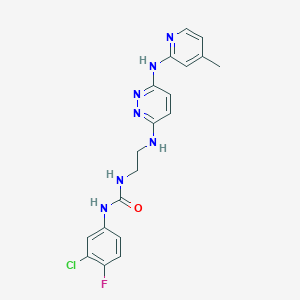
![5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyridine-3-carboxamide](/img/structure/B2540639.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)
![(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2540642.png)
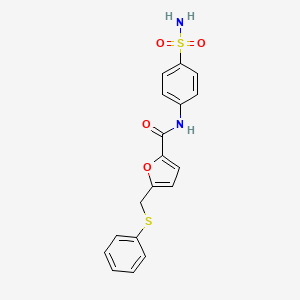
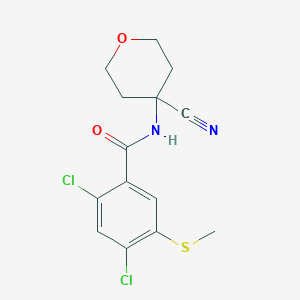
![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)
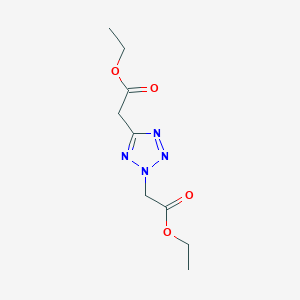
![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)
